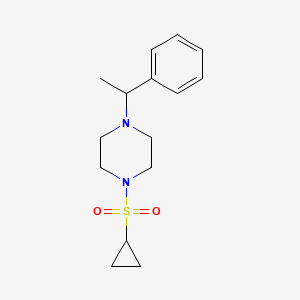
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a cyclopropanesulfonyl group and a 1-phenylethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine typically involves the following steps:
Phenylethylation: The 1-phenylethyl group can be introduced by reacting the intermediate product with 1-phenylethyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace the existing groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity is studied for potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Benzyl)piperazine: Known for its stimulant effects and use in recreational drugs.
1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic properties.
1-(2-Pyridyl)piperazine: Used as a ligand in coordination chemistry and studied for its biological activity.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C15H22N2O2S |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-cyclopropylsulfonyl-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C15H22N2O2S/c1-13(14-5-3-2-4-6-14)16-9-11-17(12-10-16)20(18,19)15-7-8-15/h2-6,13,15H,7-12H2,1H3 |
InChI-Schlüssel |
JYGOCGNKBBBNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-({1-[(2,5-difluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115500.png)
![4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15115501.png)
![4-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B15115505.png)
![2-(Benzyloxy)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B15115507.png)

![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15115511.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15115520.png)
![3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B15115524.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B15115528.png)
![1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15115532.png)
![N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115544.png)
![4-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115560.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15115566.png)
